(4S)-5-aminopentane-1,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-aminopentane-1,4-diol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of pentane, featuring both an amino group and a diol group, making it a versatile compound in various chemical reactions and applications. The hydrochloride form enhances its solubility in water, making it easier to handle in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-aminopentane-1,4-diol hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent conversion to the hydrochloride salt. One common method includes:
Reduction: The precursor compound, such as 5-nitropentane-1,4-diol, is reduced using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form 5-aminopentane-1,4-diol.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to ensure complete conversion to the diol form.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-aminopentane-1,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 5-oxopentane-1,4-diol or 5-carboxypentane-1,4-diol.
Reduction: Formation of N-methyl-5-aminopentane-1,4-diol.
Substitution: Formation of N-acyl-5-aminopentane-1,4-diol derivatives.
Scientific Research Applications
(4S)-5-aminopentane-1,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (4S)-5-aminopentane-1,4-diol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and diol groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to molecular targets. These interactions can influence various biochemical pathways, leading to desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-5-aminopentane-1,4-diol: The free base form without the hydrochloride salt.
5-aminopentane-1,4-diol: The racemic mixture without specific stereochemistry.
(4S)-5-hydroxy-2-pentanone: A similar compound with a ketone group instead of an amino group.
Uniqueness
(4S)-5-aminopentane-1,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and diol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
CAS No. |
2580113-43-3 |
---|---|
Molecular Formula |
C5H14ClNO2 |
Molecular Weight |
155.6 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.